2,4-diphenyl-3,4-dihydro-2H-chromene
CAS No.: 55256-25-2
Cat. No.: VC21335659
Molecular Formula: C21H18O
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55256-25-2 |
---|---|
Molecular Formula | C21H18O |
Molecular Weight | 286.4 g/mol |
IUPAC Name | 2,4-diphenyl-3,4-dihydro-2H-chromene |
Standard InChI | InChI=1S/C21H18O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-14,19,21H,15H2 |
Standard InChI Key | USXBLIHNVAJTSN-UHFFFAOYSA-N |
SMILES | C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Basic Information
2,4-diphenyl-3,4-dihydro-2H-chromene (CAS: 55256-25-2) belongs to the chromene family, specifically the dihydrochromene class. This heterocyclic compound features a benzopyran core structure with two phenyl substituents at positions 2 and 4 of the chromene scaffold . The compound contains a fused ring system consisting of a benzene ring and a pyran ring, with the two phenyl groups creating a unique three-dimensional architecture that influences its physical properties and potential biological activities .
Chemical Identifiers and Nomenclature
The compound is recognized by multiple nomenclature systems and identifiers, providing standardized ways to reference this specific chemical entity across various databases and literature sources.
Table 1: Chemical Identifiers for 2,4-diphenyl-3,4-dihydro-2H-chromene
Identifier | Value |
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CAS Registry Number | 55256-25-2 |
Molecular Formula | C₂₁H₁₈O |
IUPAC Name | 2,4-diphenyl-3,4-dihydro-2H-chromene |
Synonyms | 3,4-Dihydro-2,4-diphenyl-2H-1-benzopyran; 4-phenylflavan; 2,4-Diphenylchromane |
InChIKey | USXBLIHNVAJTSN-UHFFFAOYSA-N |
PubChem CID | 322302 |
Structural Features and Stereochemistry
Physical and Chemical Properties
2,4-diphenyl-3,4-dihydro-2H-chromene possesses distinctive physicochemical properties that contribute to its chemical behavior, solubility characteristics, and potential biological activities. These properties are crucial for understanding its potential applications in chemical synthesis and biological systems.
Fundamental Physical Properties
Table 2: Physical and Chemical Properties of 2,4-diphenyl-3,4-dihydro-2H-chromene
Mechanistic Considerations in Chromene Synthesis
The synthesis of 2H-chromene derivatives, including 3,4-dihydro-2H-chromenes, typically follows a multi-step reaction mechanism. For 2,4-diphenyl-3,4-dihydro-2H-chromene, the formation of the chromene ring structure likely involves several key mechanistic steps :
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Initial Condensation: Formation of a malononitrile nucleophile that reacts with an electrophilic species (such as an aromatic aldehyde).
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Michael Addition: Nucleophilic attack on the α,β-unsaturated system formed in the initial step.
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Intramolecular Cyclization: Ring closure to form the dihydropyran ring of the chromene structure.
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Rearomatization: Restoration of aromaticity in the benzene portion of the structure.
The plausible mechanism for chromene formation involves the generation of a malononitrile nucleophile along with an electrophilic amine (in amine-catalyzed methods), followed by interaction with aromatic aldehydes to form substituted malononitriles . These intermediates subsequently react with phenoxide anions generated from phenolic compounds (like resorcinol) to undergo cyclization via an electrophilic substitution reaction, ultimately forming the chromene ring system .
Structure-Activity Relationships in Chromene Derivatives
The biological activity of chromene derivatives is significantly influenced by their structural characteristics, particularly by substitution patterns on the chromene core . For compounds structurally similar to 2,4-diphenyl-3,4-dihydro-2H-chromene, several structure-activity relationships have been established:
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Position of Substituents: Substitution at positions 2, 3, and 4 of the chromene ring significantly influences biological activity, with position-specific effects on potency and selectivity .
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Nature of Substituents: The presence of phenyl groups, as in 2,4-diphenyl-3,4-dihydro-2H-chromene, may confer specific interaction patterns with biological targets .
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Stereochemistry: The stereochemical configuration at positions 2 and 4 can significantly impact biological activity through differential binding orientations with target proteins .
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Electronic Effects: Electron-donating or electron-withdrawing substituents on the phenyl rings can modulate electronic distribution and consequently biological activity .
Comparative Analysis with Related Compounds
Understanding the relationship between 2,4-diphenyl-3,4-dihydro-2H-chromene and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.
Comparison with Structural Isomers and Analogues
Table 5: Comparison of 2,4-diphenyl-3,4-dihydro-2H-chromene with Related Compounds
Related Synthetic Transformations
The 2,4-diphenyl-3,4-dihydro-2H-chromene structure serves as a valuable intermediate in the synthesis of more complex chromene-based heterocycles. Notable transformations include:
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Fusion with Additional Heterocycles: The chromene core can be further modified to create fused heterocyclic systems such as chromeno[3,4-c]pyrazoles through reactions with N-tosylhydrazones .
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Oxidation Reactions: The dihydrochromene structure can undergo oxidation to form fully unsaturated chromene derivatives with altered electronic properties.
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Functionalization of Phenyl Groups: The phenyl substituents provide sites for further functionalization through various aromatic substitution reactions.
These transformations highlight the synthetic versatility of 2,4-diphenyl-3,4-dihydro-2H-chromene as a building block in the preparation of structurally diverse compounds with potentially enhanced or modified biological activities.
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